![molecular formula C15H21NO3 B1360715 7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid CAS No. 951889-07-9](/img/structure/B1360715.png)
7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid
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Description
The compound “7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid” is a complex organic molecule. It likely contains a heptanoic acid backbone with a dimethylamino phenyl group attached . Similar compounds, such as 3-(N,N-Dimethylamino)phenylboronic acid, are used in the synthesis of various protein effectors .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various condensation reactions . For example, Michler’s ketone, an organic compound with a similar structure, is synthesized using the Friedel-Crafts acylation of dimethylaniline with phosgene .Scientific Research Applications
- Field : Organic Chemistry
- Application : N,N-dimethyl enaminones are used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .
- Results : These N,N-dimethyl analogues have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .
- Field : Phytochemicals in Human Health
- Application : Coumarin derivatives have a myriad of applications in medical science, biomedical research, and many industrial branches .
- Method : This includes several methods of one-pot synthesis of coumarin derivatives, including von Pechmann condensation, Knoevenagel condensation, Baylis-Hillman reaction, Michael addition, Kostanecki reaction, vinyl phosphonium salt-mediated electrophilic reaction, and Heck-lactonization reaction .
- Results : Coumarin derivatives are associated with various biological activities viz. antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .
Chemical Reactivity of N,N-dimethylenamino Ketones
One-Pot Synthesis of Coumarin Derivatives
- Field : Biochemistry
- Application : N,N-dimethylamino compounds are used in the synthesis of protein effectors, including modulators of survival motor neuron protein and glucokinase activators .
- Results : These protein effectors have potential applications in biomedical research .
- Field : Medicinal Chemistry
- Application : N,N-dimethylamino compounds are used in the synthesis of aryl ethers for use as Bacillus anthracis enoyl-ACP reductase inhibitors .
- Results : These aryl ethers could potentially be used in the development of new antibiotics .
- Field : Organic Chemistry
- Application : N,N-dimethylamino compounds are used in the synthesis of thiourea-functionalized paracyclophanes .
- Results : These paracyclophanes have potential applications in materials science .
Synthesis of Protein Effectors
Synthesis of Aryl Ethers
Synthesis of Thiourea-functionalized Paracyclophanes
Preparation of Dimethylaminopropylamine Surfactants
- Field : Biomedical Imaging
- Application : N,N-dimethylamino compounds are used in the synthesis of low-background fluorescent imaging agents .
- Results : These imaging agents have potential applications in biomedical imaging .
Synthesis of Low-background Fluorescent Imaging Agents
Synthesis of Phenazines
properties
IUPAC Name |
7-[3-(dimethylamino)phenyl]-7-oxoheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-16(2)13-8-6-7-12(11-13)14(17)9-4-3-5-10-15(18)19/h6-8,11H,3-5,9-10H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOANATNTNFZMQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)CCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401256450 |
Source
|
Record name | 3-(Dimethylamino)-ζ-oxobenzeneheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401256450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid | |
CAS RN |
951889-07-9 |
Source
|
Record name | 3-(Dimethylamino)-ζ-oxobenzeneheptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951889-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Dimethylamino)-ζ-oxobenzeneheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401256450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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